1H-Benzimidazole-5,6-diamine, 1-methyl- (CAS 619327-49-0): Synthesis, Properties, and Applications in Photoredox Catalysis
1H-Benzimidazole-5,6-diamine, 1-methyl- (CAS 619327-49-0): Synthesis, Properties, and Applications in Photoredox Catalysis
As the demand for advanced photoredox catalysts and highly tunable luminescent probes grows, the precise engineering of ligand architecture has become paramount. Central to this architectural control are heterocyclic building blocks like 1H-Benzimidazole-5,6-diamine, 1-methyl- (CAS: 619327-49-0). By providing an asymmetric, electron-rich diamine core, this compound serves as a critical precursor for synthesizing extended dipyridophenazine-type ligands.
This technical guide dissects the chemical properties, de novo synthesis protocols, and mechanistic applications of this specific benzimidazole derivative, providing application scientists with a robust framework for integrating it into complex organometallic workflows.
Chemical Identity & Core Identifiers
Before utilizing 1-methyl-1H-benzo[d]imidazole-5,6-diamine in synthetic workflows, it is crucial to verify its structural parameters. The presence of the N-methyl group breaks the symmetry of the benzimidazole core, which significantly alters its solubility profile and downstream coordination chemistry compared to its non-methylated analogs.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value |
| Chemical Name | 1-Methyl-1H-benzo[d]imidazole-5,6-diamine |
| CAS Registry Number | 619327-49-0 |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| Canonical SMILES | CN1C2=CC(N)=C(N)C=C2N=C1 |
| Topological Polar Surface Area (TPSA) | 55.9 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
| Rotatable Bond Count | 1 |
(Data corroborated by computational chemical databases [2])
Mechanistic Role in Advanced Materials
In contemporary inorganic chemistry, 1-methyl-1H-benzo[d]imidazole-5,6-diamine is predominantly utilized as a bridging ligand precursor. When condensed with diones (such as 1,10-phenanthroline-5,6-dione), it forms an imidazo[4,5-i]dipyrido[3,2-a:2′,3′-c]phenazine ligand.
Why this specific diamine? The strategic placement of the methyl group on the benzimidazole ring alters the electronic dipole of the resulting Ruthenium(II) complex. This subtle structural modification suppresses non-radiative decay pathways, thereby prolonging the luminescence lifetime of the 3LC (triplet ligand-centered) state in both aprotic and protic solvents. A longer excited-state lifetime is a critical parameter for intermolecular photoredox catalysis, as it widens the temporal window for successful single-electron transfer (SET) events between the catalyst and the substrate [1].
Assembly of dipyridophenazine ligands for Ru(II) photoredox catalysts.
De Novo Synthesis & Experimental Protocols
The synthesis of 1-methyl-1H-benzo[d]imidazole-5,6-diamine is achieved through a two-stage process: N-alkylation of a dinitro precursor, followed by a robust catalytic reduction.
Chemical synthesis workflow for 1-methyl-1H-benzo[d]imidazole-5,6-diamine.
Stage 1: Synthesis of 1-Methyl-5,6-dinitro-1H-benzo[d]imidazole
Table 2: Stoichiometry and Reaction Parameters for N-Methylation
| Reagent | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| 5,6-Dinitrobenzimidazole | 208.13 | 250 mg | 1.202 | 1.00 |
| Sodium Hydride (60% in oil) | 24.00 | 66 mg | 1.651 | 1.37 |
| Methyl Iodide (MeI) | 141.94 | 0.1 mL | 1.606 | 1.34 |
| Dimethylformamide (DMF) | 73.09 | 5.0 mL | - | Solvent |
Step-by-Step Protocol:
-
Deprotonation: Under a strict argon atmosphere, add 66 mg of sodium hydride (60% dispersion in mineral oil) to a solution of 250 mg of 5,6-dinitrobenzimidazole dissolved in 5 mL of dry, degassed DMF. Stir the suspension for 40 minutes at ambient temperature.
-
Causality & Validation: The N-alkylation requires a strong base to deprotonate the weakly acidic imidazole N-H proton. NaH irreversibly forms the sodium salt of the benzimidazole. The reaction is self-validating: the evolution of hydrogen gas ( H2 ) bubbles confirms active deprotonation. DMF is selected because its high dielectric constant stabilizes the resulting localized anion, increasing its nucleophilicity.
-
-
Alkylation: Dropwise, add 0.1 mL of methyl iodide (MeI) to the mixture. Stir for an additional 3.5 hours at ambient temperature.
-
Causality: MeI acts as a highly reactive electrophile for the SN2 substitution.
-
-
Purification: Remove the DMF solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a dichloromethane/acetone (3:1 v/v) eluent system to isolate the methylated intermediate [1].
Stage 2: Catalytic Reduction to the Diamine
Table 3: Stoichiometry and Reaction Parameters for Catalytic Reduction
| Reagent | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| 1-Methyl-5,6-dinitro intermediate | 222.16 | 93 mg | 0.419 | 1.00 |
| Palladium on Carbon (10 wt%) | 106.42 (Pd) | 46 mg | 0.043 | 0.10 |
| Hydrazine Monohydrate | 50.06 | 0.6 mL | 12.345 | 29.46 |
| Ethanol | 46.07 | 10.0 mL | - | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: Suspend 93 mg of 1-methyl-5,6-dinitro-1H-benzo[d]imidazole and 46 mg of Pd/C (10 wt%) in 10 mL of ethanol. Heat the mixture to reflux.
-
In-Situ Hydrogenation: Slowly add 0.6 mL of hydrazine monohydrate dropwise to the refluxing suspension. Maintain reflux for 18 hours.
-
Causality & Validation: While standard hydrogenation using H2 gas is common, hydrazine monohydrate ( N2H4⋅H2O ) offers distinct operational advantages as an in-situ hydrogen donor. Hydrazine decomposes on the Pd surface to release hydrogen gas and nitrogen. This circumvents the need for high-pressure autoclaves and provides a massive local excess of hydrogen (approx. 29 equivalents), driving the complete reduction of both nitro groups. The continuous bubbling of N2 gas serves as a visual indicator of catalyst activity.
-
-
Hot Filtration: Filter the suspension while hot to remove the Pd/C catalyst.
-
Causality: The target diamine product can crystallize or precipitate as the solution cools. Hot filtration ensures that the diamine remains fully dissolved in the ethanol, preventing it from co-precipitating with the solid catalyst and drastically reducing the isolated yield.
-
-
Isolation: Remove the ethanol under reduced pressure. Add diethyl ether to the residue to precipitate the product. Filter the precipitate to afford 1-methyl-1H-benzo[d]imidazole-5,6-diamine as an off-white solid (Yield: ~59%) [1].
References
-
Prolonged Luminescence Lifetime of a Dual Emissive Ruthenium Dipyridophenazine-Type Complex in Aprotic and Protic Solvents. Inorganic Chemistry (ACS Publications).[Link]
